
Capillarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capillarin is a member of isocoumarins.
Scientific Research Applications
Capillary Electrophoresis in Pharmaceutical and Medicinal Analysis
Capillary electrophoresis (CE) is a method that has proven to be essential in the analysis of pharmaceutical racemates. L-Leucine's capillary electrophoresis experiment demonstrated that this technique is rapid, simple, and practical, providing students and researchers with a comprehensive understanding of the basic concepts and practical applications of capillary electrophoresis analysis technology (Ling, 2006). Additionally, CE has been extensively utilized for the quantification of active constituents in medicinal plants and herbal formulations. It's been compared to high-performance liquid chromatography for its short execution time, high efficiency, versatility in separation modes, and low consumption of solvents and samples, making it an attractive and eco-friendly alternative (Gackowski et al., 2021).
Bioactive Compound Analysis in Herbal Raw Materials
Capillary electrophoresis has been a pivotal tool in analyzing bioactive compounds like polyphenolic compounds, coumarins, amino acids, and alkaloids in teas and other plant parts used in aqueous infusions or decoctions. Over 60% of the articles in this field come from China, indicating a significant interest and development in the use of CE for these purposes. The technique, especially when combined with ultraviolet detection and mass spectrometry, allows for sensitive determination of analytes and is poised for routine use in the analysis of functional foods (Przybylska et al., 2021).
Structural Analysis and Identification of Capillarin
Capillarin was successfully isolated from Artemisia Ordosica Kraschen and thoroughly characterized using various techniques such as IR, NMR, and X-ray diffraction analysis. This detailed structural analysis contributes significantly to the understanding of Capillarin's chemical properties and potential applications in various scientific fields (Dong, 2005).
Capillary Electrophoresis in Forensic Toxicology
In forensic toxicology, capillary electrophoresis has shown advantages over traditional chromatographic methods, especially in the chiral analysis of drugs. Its application in protein analysis, including the study of carbohydrate deficient transferrin—a biological marker of chronic alcohol abuse—highlights its significance in this field. The technique's success in these specific applications underscores its potential as a valuable tool in forensic toxicology (Tagliaro et al., 2007).
properties
CAS RN |
3570-28-3 |
|---|---|
Product Name |
Capillarin |
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-but-2-ynylisochromen-1-one |
InChI |
InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h4-6,8-9H,7H2,1H3 |
InChI Key |
KUJLPCYCQICVRM-UHFFFAOYSA-N |
SMILES |
CC#CCC1=CC2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CC#CCC1=CC2=CC=CC=C2C(=O)O1 |
Other CAS RN |
3570-28-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





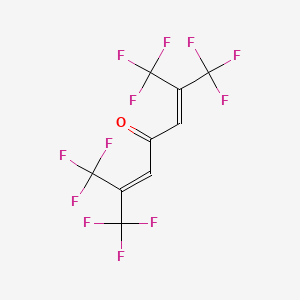
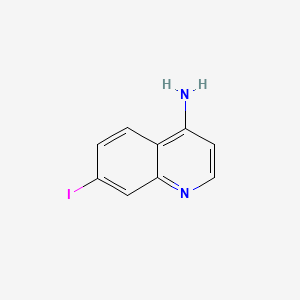

![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)
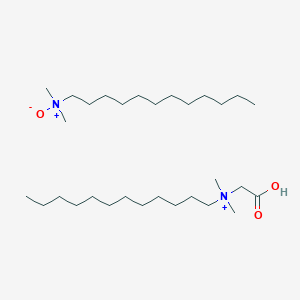
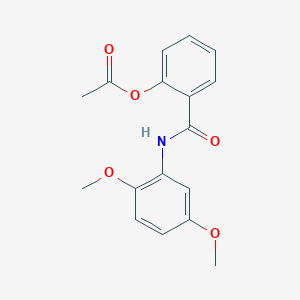
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B1229077.png)
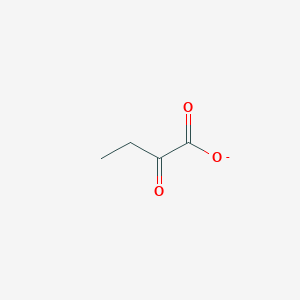
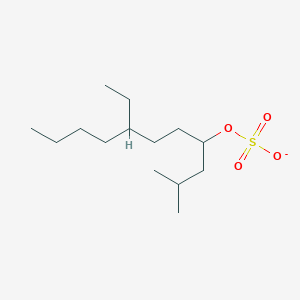
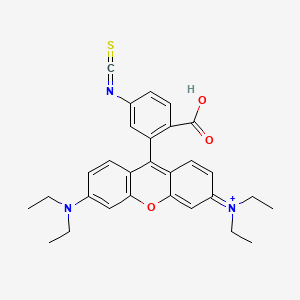
![2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1229084.png)
![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)